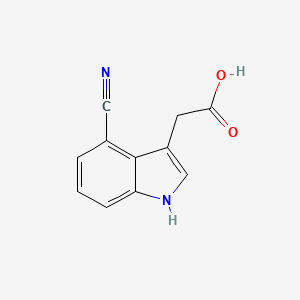
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide is a chemical compound with the molecular formula C9H12N2OS It is known for its unique structure, which includes a pyridine ring substituted with an isopropylsulfanyl group and a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with isopropyl mercaptan in the presence of a base, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine and iodine . The process is carried out under ambient conditions, making it relatively straightforward and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide involves its interaction with specific molecular targets and pathways. The isopropylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(Methylsulfanyl)-3-pyridinyl]formamide
- N-[2-(Ethylsulfanyl)-3-pyridinyl]formamide
- N-[2-(Propylsulfanyl)-3-pyridinyl]formamide
Uniqueness
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide is unique due to the presence of the isopropylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
156577-69-4 |
|---|---|
Molekularformel |
C9H12N2OS |
Molekulargewicht |
196.268 |
IUPAC-Name |
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide |
InChI |
InChI=1S/C9H12N2OS/c1-7(2)13-9-8(11-6-12)4-3-5-10-9/h3-7H,1-2H3,(H,11,12) |
InChI-Schlüssel |
UDDSXRVMWSRASN-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=C(C=CC=N1)NC=O |
Synonyme |
Formamide, N-[2-[(1-methylethyl)thio]-3-pyridinyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)






![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)


